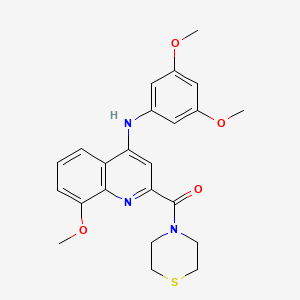
(4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone, also known as DMQTT, is a compound that has gained attention in the scientific community due to its potential applications in the field of cancer research.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis Techniques : Research has explored the synthesis of enantiomers of closely related compounds, showcasing advanced methodologies for creating potent and selective ligands for receptor subtypes, such as the alpha 1B-adrenoceptor, indicating potential therapeutic applications in cardiovascular and neurological disorders (Giardiná et al., 1996).
Antioxidant Properties : Studies on derivatives of similar structural frameworks have demonstrated significant antioxidant activities. This suggests potential applications in preventing oxidative stress-related diseases, with some synthesized compounds showing promising antioxidant power compared to standard compounds (Çetinkaya et al., 2012).
Pharmacological Applications
Cytotoxic Activity : The exploration of aminoisoquinoline-quinone derivatives with amino acid moieties has shown moderate to high cytotoxic activity against cancer cell lines. This highlights the compound's potential role in developing new chemotherapeutic agents (Valderrama et al., 2016).
Inhibition of P-glycoprotein : Studies on new P-glycoprotein inhibitors, such as HM-30181, reveal the compound's metabolism in rats and its potential to enhance the efficacy of chemotherapeutic drugs by overcoming drug resistance mechanisms (Paek et al., 2006).
Chemical Properties and Synthesis
Novel Synthetic Routes : Research into convenient synthesis methods for doubly constrained amino acid derivatives indicates the potential for creating novel compounds with specific pharmacological activities (Czombos et al., 2000).
Electrochemical Studies : Electrochemical oxidation studies on catechol and derivatives have led to the synthesis of compounds with strong fluorescence in a wide pH range, suggesting applications in biomedical analysis and as fluorescent labeling agents (Nematollahi & Golabi, 1996).
Mécanisme D'action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been shown to interact with acetylcholinesterase (ache), a principal enzyme in the cholinergic nervous system .
Mode of Action
Reduced AchE activity can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .
Biochemical Pathways
The compound may influence the production of reactive oxygen species (ROS) and lipid peroxides, which are associated with oxidative stress. Overexpression of ROS has been linked to disease development .
Result of Action
The compound’s action could potentially lead to changes in cellular components due to oxidative stress. For instance, it could increase the formation of malondialdehyde (MDA), a common biomarker for cellular and tissue oxidative injury .
Propriétés
IUPAC Name |
[4-(3,5-dimethoxyanilino)-8-methoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-28-16-11-15(12-17(13-16)29-2)24-19-14-20(23(27)26-7-9-31-10-8-26)25-22-18(19)5-4-6-21(22)30-3/h4-6,11-14H,7-10H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPXFCILBIDNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

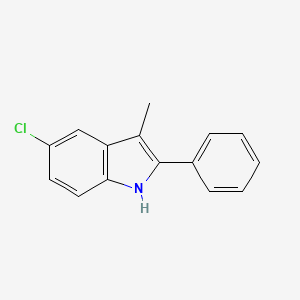

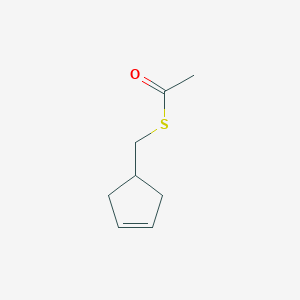
![Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine](/img/structure/B2751596.png)
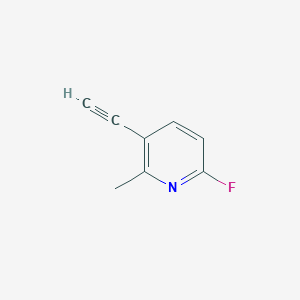
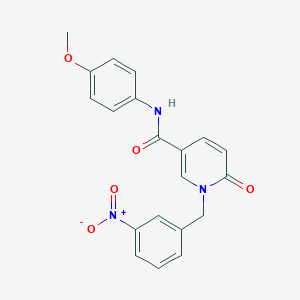
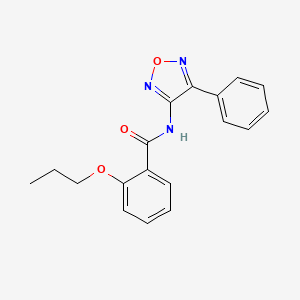
![2-{(E)-[(3-isopropylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2751607.png)

![N-(sec-butyl)-3-(1-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2751610.png)
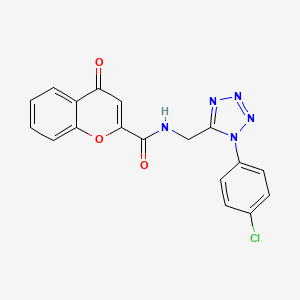
![N-mesityl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/structure/B2751612.png)
![3-(4-bromophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2751613.png)
![Methyl 3-[{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2751615.png)